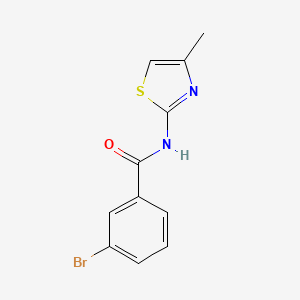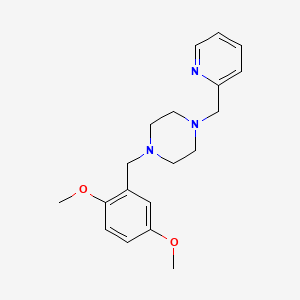![molecular formula C12H11Cl2NO2 B10891375 3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)
3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE is a chemical compound that features a dichloroaniline group attached to a methylene bridge, which is further connected to a pentanedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE typically involves the reaction of 3,4-dichloroaniline with a suitable methylene donor, such as malonic acid derivatives, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichloroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE involves its interaction with specific molecular targets and pathways. The dichloroaniline group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3-[(3,4-DICHLOROANILINO)METHYLENE]-2,4-PENTANEDIONE is unique due to its specific structure, which combines a dichloroaniline group with a methylene bridge and a pentanedione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H11Cl2NO2 |
|---|---|
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
(Z)-3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H11Cl2NO2/c1-7(16)10(8(2)17)6-15-9-3-4-11(13)12(14)5-9/h3-6,16H,1-2H3/b10-7-,15-6? |
InChI-Schlüssel |
MIWOAJTZESUBGU-BWVPVXHGSA-N |
Isomerische SMILES |
C/C(=C(\C=NC1=CC(=C(C=C1)Cl)Cl)/C(=O)C)/O |
Kanonische SMILES |
CC(=C(C=NC1=CC(=C(C=C1)Cl)Cl)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10891307.png)
![(2E)-N-(4-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10891308.png)
![N-(4-{[4-(pyridine-3-amido)cyclohexyl]methyl}cyclohexyl)pyridine-3-carboxamide](/img/structure/B10891315.png)

![(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10891323.png)
![3-[(2-Fluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10891325.png)
![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10891326.png)
![methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B10891331.png)
![2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide](/img/structure/B10891335.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B10891339.png)

![3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10891345.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891349.png)
